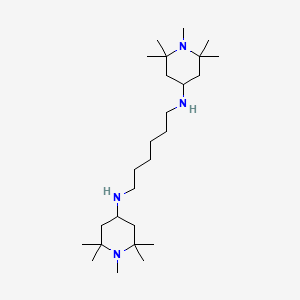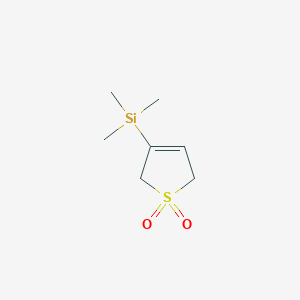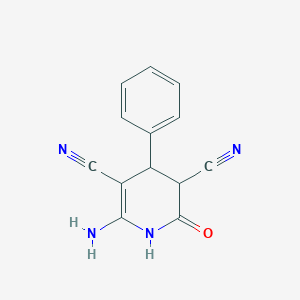
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with ethyl and carboxylate functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a one-step heterocyclization reaction. This involves the reaction of substituted 2-aminobenzenethiols with β-ketoester under specific conditions. The reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the benzothiazine ring with the cleavage of the sulfur-sulfur bond .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient synthetic methods that can be scaled up. One such method includes the coupling of 2-amino-5-chlorophenyl disulfide with ethyl acetylene-carboxylate, catalyzed by copper iodide or promoted by microwave irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazine derivatives.
Applications De Recherche Scientifique
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with a different substitution pattern, leading to variations in biological activity.
4H-1,4-benzothiazine derivatives: These compounds share the core benzothiazine structure but differ in their functional groups, resulting in diverse applications and properties.
List of Similar Compounds
- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- 4H-1,4-benzothiazine derivatives
- Indole derivatives
Propriétés
Numéro CAS |
93075-35-5 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-11-8(2)6-5-7-10(11)17-12/h5-7,14H,4H2,1-3H3 |
Clé InChI |
MMZZFYRHWGJTNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC2=C(C=CC=C2S1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)

![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)



![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)

![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)


![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
